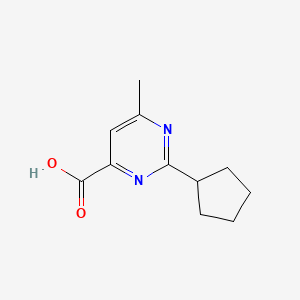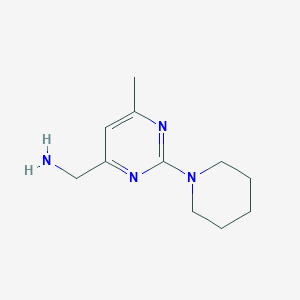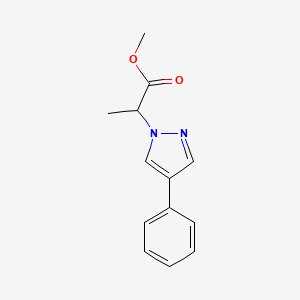
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole
Übersicht
Beschreibung
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole (CPDI) is a heterocyclic compound with a broad range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CPDI is a versatile compound that has been used in the synthesis of various biologically active compounds, such as β-lactams, quinolines, and indolines. In addition, CPDI has been used in the development of various bioactive compounds, including analgesics and anti-inflammatory agents.
Wirkmechanismus
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to bind to various receptors in the body, such as the serotonin receptor. The binding of 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole to the serotonin receptor is believed to be responsible for its analgesic and anti-inflammatory effects. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to bind to various enzymes, such as cyclooxygenase, and to inhibit their activity.
Biochemische Und Physiologische Effekte
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to have various biochemical and physiological effects. It has been shown to possess analgesic and anti-inflammatory effects, as well as to inhibit the activity of various enzymes, such as cyclooxygenase. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to possess anti-cancer and anti-viral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole in laboratory experiments is that it is a relatively inexpensive compound and is readily available. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole is stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of using 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole in laboratory experiments is that it is a relatively toxic compound and should be handled with care.
Zukünftige Richtungen
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has potential applications in the development of novel drugs and drug delivery systems. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new analgesics and anti-inflammatory agents. Furthermore, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new anti-cancer and anti-viral agents. Finally, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new enzyme inhibitors, such as cyclooxygenase inhibitors.
Wissenschaftliche Forschungsanwendungen
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been used in numerous scientific research studies. It has been used as a substrate in the synthesis of various biologically active compounds, such as β-lactams, quinolines, and indolines. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been used in the development of various bioactive compounds, including analgesics and anti-inflammatory agents. 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has also been used in the synthesis of various novel drugs and drug delivery systems.
Eigenschaften
IUPAC Name |
2-(3-chloropyrazin-2-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-12(15-6-5-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONZNDPOBMJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)
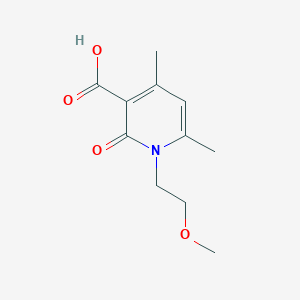
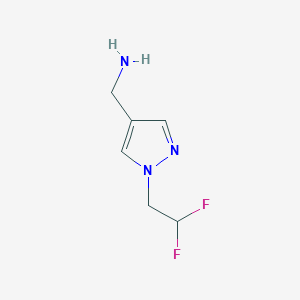
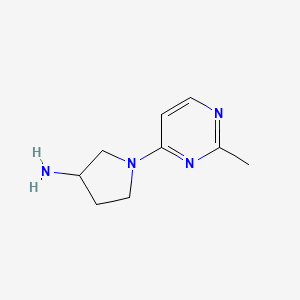


![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
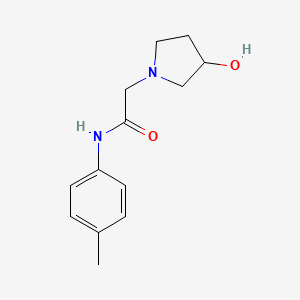
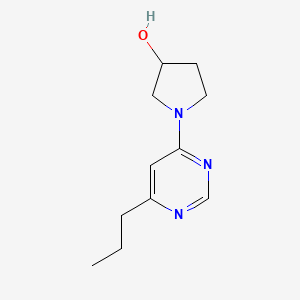
![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)
